REACTION_CXSMILES
|
[CH:1]1[N:2]=[C:3]([CH2:10][C:11]#N)[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.S(=O)(=O)(O)[OH:14].[C:18](O)(=[O:20])C>>[CH:1]1[N:2]=[C:3]([CH2:10][C:11]([O:20][CH3:18])=[O:14])[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12
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Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
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C=1N=C(N2C1C=CC=C2)CC#N
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Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
52 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 3 hours at 100° C.
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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by distilling off acetic acid under reduced pressure
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Type
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ADDITION
|
Details
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To the residue was added, in limited amounts, sodium hydrogencarbonate
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Type
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CONCENTRATION
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Details
|
the mixture was concentrated to dryness
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Type
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ADDITION
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Details
|
To the residue was added methanol (200 ml)
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Type
|
FILTRATION
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Details
|
insolubles were filtered off
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Type
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ADDITION
|
Details
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To the filtrate was added a 4N HCl ethyl acetate solution (40 ml)
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Type
|
STIRRING
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Details
|
The mixture was stirred for 15 hours at 25° C.
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the concentrate were added a 5% aqueous solution of sodium hydrogencarbonate (100 ml) and ethyl acetate (200 ml)
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Type
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STIRRING
|
Details
|
The mixture was shaken
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to form two layers
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1N=C(N2C1C=CC=C2)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |